4-Methoxypyrimidine-2-carboxylic acid
Overview
Description
4-Methoxypyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with methoxy and carboxyl functional groups. One common method involves the nucleophilic substitution of a halogenated pyrimidine with a methoxy group, followed by carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxypyrimidine-2-carboxylic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 4-methoxypyrimidine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as amino or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Hydroxypyrimidine-2-carboxylic acid
Reduction: 4-Methoxypyrimidine-2-methanol
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxypyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-2-carboxylic acid and its derivatives often involves interactions with specific molecular targets. For example, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. The compound may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxypyrimidine-4-carboxylic acid: The positions of the methoxy and carboxyl groups are reversed.
4-Hydroxypyrimidine-2-carboxylic acid: The methoxy group is replaced with a hydroxyl group.
Uniqueness
4-Methoxypyrimidine-2-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and carboxyl group at the 2-position allow for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
4-methoxypyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWBBTYRMBHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672170 | |
Record name | 4-Methoxypyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208682-80-7 | |
Record name | 4-Methoxypyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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